![molecular formula C6H10N2O2 B2617525 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one CAS No. 2137567-26-9](/img/structure/B2617525.png)
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
Übersicht
Beschreibung
5-Oxa-2,7-diazaspiro[35]nonan-6-one is a heterocyclic compound characterized by a spirocyclic structure containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one has been studied for its potential therapeutic applications, particularly in oncology:
- Mechanism of Action : Research indicates that this compound acts as a covalent inhibitor targeting specific proteins involved in cancer pathways. Notably, it has been shown to inhibit the KRAS G12C mutation, a common driver in various solid tumors. The compound binds within the switch-II pocket of the KRAS protein, effectively blocking its activity and leading to reduced cellular proliferation in cancer cells .
- In Vitro Studies : Derivatives of this compound exhibit potent inhibitory effects on cancer cell lines harboring the KRAS G12C mutation. For instance, compound 7b demonstrated high metabolic stability and significant dose-dependent antitumor effects when administered subcutaneously in xenograft mouse models .
- In Vivo Studies : In vivo evaluations confirmed the efficacy of this compound. In an NCI-H1373 xenograft model, the use of compound 7b resulted in substantial tumor growth inhibition compared to control groups .
The compound is also being explored for its interactions with biomolecules:
- Potential Biological Activity : Studies have indicated that this compound may have effects on various biochemical pathways due to its ability to interact with specific molecular targets .
Industrial Applications
The compound serves as a building block for the synthesis of specialty chemicals and materials used in various industries:
- Chemical Synthesis : It can be utilized in the production of more complex organic compounds through various chemical reactions such as oxidation, reduction, and substitution .
Case Studies
Several case studies have highlighted the application of this compound:
- Case Study 1 : A study involving non-small cell lung cancer (NSCLC) patients with KRAS mutations demonstrated improved outcomes with the administration of compounds based on this structure .
- Case Study 2 : In a clinical trial setting, patients receiving treatment with derivatives showed a marked decrease in tumor size and improved overall survival rates compared to historical controls .
Comparative Analysis with Related Compounds
Compound Name | Target Protein | Efficacy (IC50) | Notes |
---|---|---|---|
This compound | KRAS G12C | Low nanomolar | Potent inhibitor with high selectivity |
Other KRAS inhibitors (e.g., AMG 510) | KRAS G12C | Low nanomolar | Approved for clinical use; broader target |
This comparative analysis shows that while other inhibitors exist for KRAS G12C, the unique structure of this compound provides distinct advantages in terms of selectivity and metabolic stability.
Wirkmechanismus
The mechanism of action of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one dihydrochloride
- 7-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
Uniqueness
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biologische Aktivität
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following structural and chemical properties:
- Molecular Formula: C₆H₁₀N₂O₂
- SMILES Notation: C1CNC(=O)OC12CNC2
- InChIKey: BIDDAHMNEKGQJD-UHFFFAOYSA-N
These characteristics contribute to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways involved in its action are still under investigation but are believed to include:
- Enzyme Inhibition: The compound can act as a covalent inhibitor for proteins like KRAS G12C, which is implicated in oncogenic processes. This was demonstrated in studies where derivatives of this compound showed potent inhibition against cancer cell proliferation in vitro and in vivo models .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity:
-
Antimicrobial Properties:
- Preliminary studies suggest potential antimicrobial activity, although detailed investigations are necessary to establish efficacy against specific pathogens.
-
Anti-inflammatory Effects:
- Related compounds have been noted for their ability to inhibit inflammation pathways, indicating a potential role for this compound in treating inflammatory diseases.
Case Studies
Case Study 1: Antitumor Efficacy
A study focused on a derivative of this compound demonstrated significant anticancer properties through covalent binding to mutated KRAS proteins. This binding resulted in reduced cell proliferation and increased apoptosis in cancerous cells .
Case Study 2: In Vivo Toxicity Assessment
Toxicity studies indicated that derivatives of this compound exhibited low toxicity profiles in animal models, with an LD50 greater than 2000 mg/kg. However, long-term exposure raised concerns regarding potential liver and kidney damage .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Spirocyclic | Anticancer, Antimicrobial |
8-Oxa-2,5-diazaspiro[3.5]nonan-6-one | Spirocyclic | Limited biological data |
9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one | Modified spirocyclic | Anti-inflammatory |
Eigenschaften
IUPAC Name |
5-oxa-2,7-diazaspiro[3.5]nonan-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDDAHMNEKGQJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)OC12CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137567-26-9 | |
Record name | 5-oxa-2,7-diazaspiro[3.5]nonan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.